6,7,4'-Trihydroxy-3-methoxyflavone
Description
Structure
3D Structure
Properties
CAS No. |
159506-37-3 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
6,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)10-6-11(18)12(19)7-13(10)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 |
InChI Key |
SEIMWTXEHSQAHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Isolation, Characterization, and Synthetic Approaches for 6,7,4 Trihydroxy 3 Methoxyflavone
Natural Occurrence and Biotechnological Production of 6,7,4'-Trihydroxy-3-methoxyflavone and Related Flavonoids
Flavonoids, a diverse group of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom. researchgate.net Methoxyflavones, a sub-class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, are particularly abundant in certain plant families.
Botanical Sources and Distribution of Methoxyflavones
Methoxyflavones are widely distributed throughout the plant kingdom, with over 4,000 different flavonoids identified from various plant sources. webmd.comrxlist.com They are responsible for many of the vibrant yellow, red, and orange colors observed in plants. rxlist.com Common dietary sources of flavonoids include fruits, vegetables, stems, flowers, nuts, seeds, herbs, and spices. webmd.comrxlist.com
Citrus fruits are particularly rich in methoxylated flavones. webmd.comrxlist.com For instance, polymethoxyflavones (PMFs) have been isolated from the peels of various citrus species, including Dancy tangerines and Marrs sweet oranges. acs.org Specific methoxyflavones identified in citrus peels include nobiletin, sinensetin (B1680974), and tangeretin. acs.org
Other notable botanical sources of methoxyflavones include:
Kaempferia parviflora (Black Ginger): The rhizomes of this plant are a rich source of various methoxyflavones, including 3,7-dimethoxy-5-hydroxyflavone, 5-hydroxy-7-methoxyflavone, and 5-hydroxy-3,7,3′,4′-tetramethoxyflavone. mdpi.comnih.gov
Pimelea simplex and P. decora: 6-Methoxyflavone (B191845) has been isolated from these species. medchemexpress.com
Mikania batatifolia: This plant is a source of 5,6,7,4'-tetrahydroxy-3'-methoxyflavone, also known as batatifolin. nih.gov
Coronopus didymus: 5,7,4'-trihydroxy-3'-methoxyflavone has been extracted from the aerial parts of this plant. nih.gov
Lepisorus contortus and Haplopappus foliosus: These plants contain 4',5,7-trihydroxy-3-methoxyflavone-7-O-beta-D-glucopyranoside. nih.gov
Dalbergia odorifera: The heartwood of this tree, used in traditional Chinese medicine, contains 6,7,4'-trihydroxyflavone. wikipedia.org
Table 1: Botanical Sources of Selected Methoxyflavones
| Compound | Botanical Source(s) |
| This compound | Coronopus didymus nih.gov |
| 6,7,4'-Trihydroxyflavone | Dalbergia odorifera wikipedia.org |
| Polymethoxyflavones (e.g., Nobiletin, Sinensetin, Tangeretin) | Citrus peels (e.g., Dancy tangerine, Marrs sweet orange) acs.org |
| 6-Methoxyflavone | Pimelea simplex, P. decora medchemexpress.com |
| 5,6,7,4'-Tetrahydroxy-3'-methoxyflavone (Batatifolin) | Mikania batatifolia nih.gov |
| 4',5,7-Trihydroxy-3-methoxyflavone-7-O-beta-D-glucopyranoside | Lepisorus contortus, Haplopappus foliosus nih.gov |
Cell Culture and Biotransformation Strategies for Flavonoid Production
The growing commercial importance of flavonoids has spurred the development of alternative production systems to supplement traditional extraction from plant sources. researchgate.net Plant tissue cultures and microbial biotransformation have emerged as promising biotechnological approaches for the controlled and sustainable production of these valuable compounds. nih.govmdpi.com
Plant Cell Cultures:
Plant cell culture techniques offer a means for large-scale production of secondary metabolites, including flavonoids, under controlled laboratory conditions. researchgate.netnih.gov Various in vitro systems, such as callus cultures, cell suspension cultures, and root cultures, can be employed for flavonoid production. researchgate.net The production of flavonoids in these systems can be influenced and often enhanced by the manipulation of culture conditions, including the composition of the culture media and the use of elicitors. researchgate.net
Elicitors are compounds that, when added to plant cell cultures, can trigger or enhance the biosynthesis of secondary metabolites. For example, studies have shown that the addition of methyl jasmonate (MeJa) and salicylic (B10762653) acid (SA) to cell suspension cultures of Thevetia peruviana can significantly increase the total flavonoid content. scielo.br Optimizing parameters such as the concentration of the elicitor, the timing of its addition, and the harvest time can lead to substantial improvements in flavonoid yields. scielo.br
Microbial Biotransformation:
Microbial biotransformation utilizes microorganisms or their enzymes to carry out specific chemical modifications on a substrate, offering an environmentally friendly way to produce novel or high-value compounds. nih.govresearchgate.net This strategy has been successfully applied to flavonoids, enabling a range of reactions including hydroxylation, O-methylation, glycosylation, and demethylation. nih.gov
Microorganisms such as Aspergillus, Penicillium, and Cunninghamella species are frequently used for flavonoid biotransformation due to their diverse enzymatic capabilities. nih.gov For instance, Aspergillus niger has been shown to perform various transformations on flavonoids. nih.govresearchgate.net The regioselectivity of these microbial reactions is a key advantage, allowing for targeted modifications of the flavonoid scaffold. For example, microbial hydroxylation of flavones often occurs at specific positions on the A and B rings. nih.gov
Metabolic engineering of microbial cell factories, particularly in organisms like Escherichia coli and Saccharomyces cerevisiae, has also become a powerful tool for flavonoid biosynthesis. mdpi.commdpi.comnih.gov By introducing and optimizing flavonoid biosynthetic pathways in these microorganisms, it is possible to achieve de novo synthesis of flavonoids from simple sugars like glucose. mdpi.com
Advanced Isolation and Purification Methodologies for this compound
The isolation of pure this compound and related flavonoids from complex natural extracts or reaction mixtures necessitates the use of advanced separation and analytical techniques.
Chromatographic Techniques for High-Purity Isolation (e.g., Column Chromatography, HPLC, TLC)
A combination of chromatographic methods is typically employed for the successful isolation of methoxyflavones. acs.org These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography (CC): Open column chromatography is often the initial step in the purification process. Silica gel is a commonly used stationary phase, and elution is typically performed with a gradient of solvents with increasing polarity, such as a mixture of benzene (B151609) and ethyl acetate. acs.org Size-exclusion chromatography using materials like Sephadex LH-20 is also utilized for separating flavonoids. nih.gov
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of column chromatography separations and for the preparative isolation of smaller quantities of compounds. acs.orgnih.gov After separation on the TLC plate, the compounds can be visualized under UV light, and the individual bands can be scraped off and the compound extracted. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is indispensable for the final purification and quantification of flavonoids. acs.orgmdpi.com Preparative HPLC (prep-HPLC) is used to isolate larger quantities of pure compounds. acs.org Reversed-phase columns, such as C18 columns, are frequently used, with a mobile phase typically consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water. nih.govmdpi.com The separation can be monitored using a UV detector at specific wavelengths. acs.orgmdpi.com
Spectroscopic and Spectrometric Elucidation Strategies (e.g., NMR, MS, UV spectroscopy)
Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid molecule, which is related to its conjugation system. nih.gov The absorption maxima (λmax) in the UV-Vis spectrum can help in the preliminary identification of the flavonoid class.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. acs.orgnih.gov Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) detector can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to deduce structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the NMR spectra provide detailed information about the structure of the flavonoid.
For this compound, the molecular formula has been determined as C₁₆H₁₂O₆. uni.luebi.ac.uk The IUPAC name for this compound is 6,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one. ebi.ac.uk
Table 2: Spectroscopic Data for the Characterization of Flavonoids
| Technique | Information Provided |
| UV-Visible Spectroscopy | Preliminary identification based on absorption maxima (λmax) related to the flavonoid's conjugated system. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns from MS/MS aid in structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information including the carbon-hydrogen framework and connectivity of atoms through ¹H, ¹³C, and 2D NMR experiments. |
Chemical Synthesis and Semisynthesis of this compound and its Derivatives
The chemical synthesis of this compound and its derivatives is crucial for obtaining larger quantities of these compounds for further research and for creating structural analogs with potentially enhanced biological activities.
The synthesis of flavones often relies on the condensation of appropriately substituted acetophenones and benzaldehydes. mdpi.com A common synthetic route involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. aip.org This chalcone is then subjected to an oxidative cyclization reaction to form the flavone (B191248) ring system. aip.org For instance, 7-hydroxy-4'-methoxyflavone has been synthesized from 2',4'-dihydroxy-4-methoxychalcone. aip.org
The synthesis of more complex, polyhydroxylated and methoxylated flavones often requires the use of protecting groups to selectively mask certain hydroxyl groups while others are being chemically modified. mdpi.com For example, the synthesis of pedalitin, a monomethoxytetrahydroxyflavone, has been achieved through multi-step sequences involving protection and deprotection strategies. mdpi.com
The synthesis of derivatives of this compound can be achieved by reacting the parent compound with various reagents to modify its functional groups. For example, acyloxy derivatives have been synthesized by condensing 7,4'-dihydroxy-3'-methoxyflavone with different fatty acid chlorides. researchgate.net
Semisynthetic approaches, where a naturally occurring flavonoid is chemically modified, are also employed. This can involve reactions such as methylation, demethylation, or glycosylation to produce derivatives that may not be readily available from natural sources.
Strategies for de novo Synthesis of the Flavone Skeleton
The synthesis of the core flavone structure is a foundational aspect of flavonoid chemistry. Several established methods allow for the construction of the 2-phenylchromen-4-one skeleton, which can be adapted for the synthesis of this compound.
One of the traditional and well-known methods is the Baker-Venkataraman Rearrangement . semanticscholar.orgorientjchem.org This process involves the conversion of a 2-hydroxyacetophenone (B1195853) to its benzoyl ester, followed by a base-catalyzed rearrangement to form a 1,3-diphenylpropane-1,3-dione. This intermediate then undergoes acid-catalyzed cyclization to yield the flavone ring system. orientjchem.org
Another classic approach is the Claisen-Schmidt Condensation . researchgate.netsemanticscholar.org This method typically involves the condensation of a 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde to form a 2'-hydroxychalcone. This chalcone can then undergo oxidative cyclization to furnish the flavone structure. semanticscholar.orgrsc.org Various catalysts, such as n-tetrabutylammonium tribromide, can be used for this cyclization step. orientjchem.org
Modern synthetic strategies often employ transition metal catalysis. Palladium-catalyzed reactions offer efficient and versatile routes to flavones. rsc.org For instance, palladium(II) catalysis can be used for the oxidative cyclization of 2′-hydroxydihydrochalcones, which serve as common intermediates for producing both flavones and flavanones. rsc.org Another palladium-catalyzed method involves the regioselective carbonylative annulation of 2-bromophenols with terminal alkynes. orientjchem.org
The Allan-Robinson reaction is another strategy for synthesizing flavones from 2'-hydroxychalcones. rsc.org Additionally, other methods such as the Ganguly synthesis, which uses O-hydroxy acetophenone and acetyl chloride, have been developed. orientjchem.org
Table 2: Overview of de novo Flavone Synthesis Strategies
| Synthetic Method | Key Precursors | Key Steps | Reference |
|---|---|---|---|
| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Benzoyl chloride | Acylation, Base-catalyzed rearrangement, Acid-catalyzed cyclization | semanticscholar.orgorientjchem.org |
| Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Benzaldehyde | Condensation to form chalcone, Oxidative cyclization | researchgate.netsemanticscholar.org |
| Palladium-Catalyzed Cyclization | 2′-Hydroxydihydrochalcones | Oxidative cyclization involving dehydrogenation | rsc.org |
| Allan-Robinson Reaction | 2'-Hydroxychalcones | Cyclization reaction | rsc.org |
Regioselective Functionalization and Derivatization for Analog Production
The chemical modification of the flavonoid skeleton is crucial for creating analogs with potentially enhanced properties. nih.gov Regioselective reactions, which target specific positions on the flavonoid rings, are essential for this purpose.
The hydroxyl groups on the flavonoid core are primary targets for derivatization. Acylation , the addition of an acyl group, is a common modification. mdpi.com Enzymatic approaches, often using lipases like CaLB (Lipase B from Candida antarctica), are favored over chemical methods because they avoid the need for multiple protection and deprotection steps and operate under milder conditions. mdpi.com These enzymatic reactions can exhibit high regioselectivity, for instance, by preferentially acetylating hydroxyl groups on the B-ring. mdpi.com
Thiolation , the introduction of a sulfur-containing group, is another functionalization strategy. An iodine-catalyzed regioselective sulfenylation of flavonoids using sulfonyl hydrazides has been developed. rsc.org This method can direct the thiolation to the C-8 position for flavones, providing a convenient route to flavonoid thioethers. rsc.org
Prenylation , the attachment of a prenyl group, is also a significant modification in flavonoid chemistry. A highly efficient and regioselective method for the synthesis of C-prenylated flavonoids involves an intramolecular shift reaction of O-prenylflavonoids. researchgate.net The use of acidic clays (B1170129) as catalysts, such as Florisil or Montmorillonite K10, can direct the prenyl group to either the C-8 or C-6 position with high selectivity. researchgate.net
These derivatization techniques allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships and the development of new analogs. nih.gov
Table 3: Methods for Regioselective Functionalization of Flavonoids
| Functionalization | Reagents/Catalyst | Position of Modification | Reference |
|---|---|---|---|
| Acetylation | Lipase (e.g., CaLB), Vinyl acetate | B-ring hydroxyl groups | mdpi.com |
| Thiolation | Sulfonyl hydrazides, Iodine | C-8 position | rsc.org |
| Prenylation | Acidic clays (Florisil, Montmorillonite K10) | C-6 or C-8 position | researchgate.net |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6,7,4'-Trihydroxyflavone |
| 4',5,7-trihydroxy-3-methoxyflavone-7-O-beta-D-glucopyranoside |
| 2-phenylchromen-4-one |
| 2-Hydroxyacetophenone |
| 1,3-diphenylpropane-1,3-dione |
| 2'-Hydroxyacetophenone |
| 2'-Hydroxychalcone |
| n-tetrabutylammonium tribromide |
| 2′-hydroxydihydrochalcones |
| 2-bromophenols |
| O-hydroxy acetophenone |
| acetyl chloride |
| CaLB (Lipase B from Candida antarctica) |
| Sulfonyl hydrazides |
| Florisil |
| Montmorillonite K10 |
Pre Clinical Mechanistic Investigations of 6,7,4 Trihydroxy 3 Methoxyflavone S Bioactivity
Elucidation of Molecular and Cellular Antioxidant Mechanisms
While many flavonoids are known for their antioxidant properties, no specific studies were found that elucidate the molecular and cellular antioxidant mechanisms of 6,7,4'-Trihydroxy-3-methoxyflavone.
Reactive Oxygen Species (ROS) Scavenging Pathways
There is no available research data detailing the specific pathways through which this compound may scavenge reactive oxygen species.
Modulation of Endogenous Antioxidant Systems
Information regarding the modulation of endogenous antioxidant systems by this compound is not present in the current scientific literature.
Anti-inflammatory Signaling Pathway Modulation by this compound
Specific investigations into the anti-inflammatory effects and signaling pathway modulation by this compound have not been reported.
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α, COX-2, iNOS)
There are no documented studies demonstrating the ability of this compound to inhibit key pro-inflammatory mediators such as Nitric Oxide, TNF-α, COX-2, or iNOS.
Interference with Key Signaling Cascades (e.g., NF-κB, MAPK Pathways: SAPK/JNK, ERK1/2, MEK1, CREB)
Data on the interference of this compound with critical inflammatory signaling cascades like NF-κB or the various MAPK pathways is currently unavailable.
Investigations into Antiproliferative and Chemopreventive Actions
There are no published pre-clinical studies investigating the potential antiproliferative or chemopreventive actions of this compound.
Modulation of Cell Cycle Progression
Currently, there is a lack of specific research data on the direct effects of this compound on the modulation of cell cycle progression in neoplastic cell lines. While studies on structurally similar flavonoids have demonstrated the ability to induce cell cycle arrest, such as an accumulation of cells in the G2 phase, specific findings for this compound are not available in the current scientific literature. nih.gov
Induction of Apoptosis in Neoplastic Cell Lines
Detailed investigations into the pro-apoptotic activity of this compound in cancer cells are not extensively documented. Research on analogous methoxyflavones has shown the induction of apoptosis through mechanisms like the activation of intrinsic pathways, characterized by membrane blebbing and fragmentation. mdpi.compreprints.org However, studies focusing solely on this compound are required to confirm its specific role and mechanism in inducing programmed cell death in cancerous cells.
Interaction with Specific Oncogenic Pathways and Protein Markers
The precise interactions of this compound with specific oncogenic signaling pathways and protein markers remain an area for further research. Related flavonoids have been shown to modulate key cancer-related pathways, including the Wnt, Myc/Max, and transforming growth factor-β (TGF-β) pathways. nih.gov Additionally, effects on the levels of proteins such as p65/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) have been noted for similar compounds. nih.gov However, direct evidence linking this compound to these or other oncogenic pathways has yet to be established.
Neurobiological Activities and Potential Neuroprotective Mechanisms
Attenuation of Oxidative Stress in Neural Cells (e.g., Astrocytes)
While direct studies on this compound are limited, research on closely related trihydroxyflavones has demonstrated significant antioxidant effects in neural cells. For instance, compounds like 7,3´,4´-trihydroxyflavone have shown a high capacity for scavenging reactive oxygen species (ROS) in macrophage cell models, which are relevant to neuroinflammation. nih.gov A structurally similar flavonoid, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone, has been shown to protect astrocytes from hydrogen peroxide-induced death and to reduce the intracellular accumulation of ROS. nih.gov These findings suggest that flavonoids with similar hydroxylation patterns may possess neuroprotective properties by mitigating oxidative stress, although specific studies on this compound are needed for confirmation.
Modulation of Neuronal Signaling and Survival Pathways
The influence of this compound on neuronal signaling is not yet fully elucidated. However, studies on analogous flavonoids provide insights into potential mechanisms. For example, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has been found to inhibit the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) family, specifically SAPK/JNK and ERK 1/2, in response to amyloid-beta-induced toxicity in neuronal cells. nih.govnih.gov This interference with crucial cell signaling cascades suggests a potential neuroprotective role. Furthermore, other trihydroxyflavones have been shown to exert anti-inflammatory activity by suppressing the IL-17, TNF, and JAK-STAT signaling pathways. nih.gov
Enzyme Inhibitory Profile and Functional Consequences
The specific enzyme inhibitory profile of this compound is not well-documented. However, research on other flavonoids with similar structural features points to potential activities. For instance, 5,6,3',4'-tetrahydroxy-7-methoxyflavone has been identified as a potent inhibitor of the 26S proteasome, affecting its chymotrypsin-like, caspase-like, and trypsin-like activities. nih.gov This suggests that the arrangement of hydroxyl and methoxy (B1213986) groups can play a crucial role in targeting enzyme activity. nih.gov Another related compound, 6,7,4'-trihydroxyisoflavone, has been identified as a potent competitive inhibitor of tyrosinase. researchgate.net While these findings are for different, albeit structurally related, molecules, they highlight the potential for this compound to exhibit inhibitory effects on various enzymes, a hypothesis that awaits experimental validation.
Inhibition of Glycolytic Enzymes (e.g., Alpha-Amylase)
Glycolytic enzymes such as α-amylase are key targets in managing postprandial hyperglycemia. nih.gov These enzymes are responsible for breaking down complex carbohydrates into simple sugars. nih.gov The inhibition of α-amylase can slow carbohydrate digestion, leading to a more gradual increase in blood glucose levels. nih.gov While various flavonoids have been evaluated for their α-amylase inhibitory potential, specific studies detailing the effect of this compound on this enzyme are not currently available in the reviewed literature. nih.govnih.gov
Table 1: Research Findings on Alpha-Amylase Inhibition
| Compound | Target Enzyme | Key Findings |
|---|
Neurodegenerative Enzyme Inhibition (e.g., BACE1, Acetylcholinesterase)
Enzymes such as Beta-secretase 1 (BACE1) and Acetylcholinesterase (AChE) are significant targets in the research of neurodegenerative diseases like Alzheimer's. BACE1 is involved in the production of amyloid-beta (Aβ) peptides, which form plaques in the brain, while AChE breaks down the neurotransmitter acetylcholine. nih.govnih.gov
Direct research on the inhibitory activity of this compound against BACE1 and acetylcholinesterase has not been identified. However, studies on structurally similar flavonoids provide some context. For instance, various 7-methoxyflavones have been shown to possess anticholinesterase activity. researchgate.netnih.gov Specifically, 5,7,4′-trimethoxyflavone was identified as a potent AChE inhibitor. nih.gov Another related compound, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone, demonstrated protective effects against Aβ-induced neurotoxicity, though its mechanism did not involve direct BACE1 inhibition but rather interference with downstream signaling pathways. nih.govnih.gov These findings suggest a potential area for future investigation for this compound.
Table 2: Research Findings on Neurodegenerative Enzyme Inhibition
| Compound | Target Enzyme | Key Findings |
|---|---|---|
| This compound | BACE1 | No specific data available. |
| This compound | Acetylcholinesterase | No specific data available. |
| 5,7,4′-Trimethoxyflavone | Acetylcholinesterase | Exhibited significant inhibitory activity. nih.gov |
Other Relevant Enzyme Targets
Beyond glycolytic and neurodegenerative enzymes, flavonoids can interact with a variety of other enzyme systems. For example, proteasome inhibition is an approach studied in cancer therapy. Research on 5,6,3',4'-tetrahydroxy-7-methoxyflavone, a compound with a similar methoxyflavone core, demonstrated significant inhibitory effects on the chymotrypsin-like, caspase-like, and trypsin-like activities of the 26S proteasome. nih.gov However, specific research identifying other enzymatic targets for this compound is currently lacking.
Immunomodulatory and Antiallergic Effects
The ability of flavonoids to modulate the immune system and mitigate allergic responses is a significant area of study. This includes their effects on immune cell function and the release of inflammatory mediators.
Regulation of Immune Cell Responses
The regulation of immune cell responses involves controlling the production of signaling molecules like cytokines. A related compound, 4',6,7-trihydroxy-5-methoxyflavone, has been shown to exert anti-inflammatory effects in a mouse model by reducing the levels of pro-inflammatory cytokines such as TNFα and IL-1β, while increasing the anti-inflammatory cytokine IL-10. nih.gov This highlights a potential, yet unconfirmed, capacity for this compound to influence immune pathways. Currently, there are no specific studies available that document the direct effects of this compound on immune cell responses.
Table 3: Research Findings on Immune Cell Regulation
| Compound | Model | Key Findings |
|---|---|---|
| This compound | - | No specific data available. |
Inhibition of Allergic Mediator Release (e.g., β-hexosaminidase)
The immediate allergic response is characterized by the degranulation of mast cells and basophils, which releases mediators like histamine (B1213489) and β-hexosaminidase. Inhibition of this process is a key strategy for antiallergic therapies. While numerous flavonoids have demonstrated potent antiallergic activities by inhibiting the release of these mediators, specific investigations into the effect of this compound on β-hexosaminidase release are absent from the current scientific literature.
Antimicrobial and Antimalarial Activities
Natural products are a rich source of antimicrobial and antimalarial agents. Flavonoids, as a class, have been shown to possess activity against various bacteria, fungi, and parasites. For example, the flavonoid galangin (B1674397) (3,5,7-trihydroxyflavone) has demonstrated significant antibacterial activity against Gram-positive bacteria and some fungi. nih.gov Despite the known antimicrobial potential within this chemical class, there is currently no available research data on the specific antimicrobial or antimalarial activities of this compound.
Table 4: Research Findings on Antimicrobial and Antimalarial Activities
| Compound | Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial | No specific data available. |
| This compound | Antimalarial | No specific data available. |
Tubulin Polymerization Inhibition and Related Cellular Processes
Direct scientific evidence detailing the inhibitory effects of this compound on tubulin polymerization is not available in current scientific literature. However, investigations into structurally similar flavonoids provide insights into potential mechanisms of action related to cell cycle arrest, a process often linked to the disruption of microtubule dynamics. Research on related methoxyflavones, such as eupatorin (B191229) and sinensetin (B1680974), demonstrates their capacity to interfere with cell cycle progression in various cancer cell lines.
Studies on eupatorin, a flavonoid with a similar methoxylated structure, have shown that it can induce cell cycle arrest, although the specific phase can vary depending on the cancer cell type. For instance, in MDA-MB-468 breast cancer cells, eupatorin has been reported to cause an arrest in the G2/M phase of the cell cycle. nih.gov In contrast, investigations involving MCF-7 and MDA-MB-231 human breast cancer cells revealed that eupatorin at a concentration of 5 µg/mL led to cell cycle arrest at the sub-G1 phase in a time-dependent manner. nih.govresearchgate.net Furthermore, in colon cancer cell lines HT-29 and SW948, a 100µM concentration of eupatorin induced a G2/M arrest, while also increasing the cell population in the sub-G1 phase, which is indicative of apoptosis. nih.gov
Similarly, sinensetin, another related polymethoxylated flavonoid, has been found to influence cell cycle progression. In non-small cell lung cancer (NSCLC) cells, sinensetin treatment resulted in G1 phase cell cycle arrest. nih.govnih.gov This effect was associated with the upregulation of p21, a key mediator of G1 arrest. nih.gov In a different study, a sinensetin-rich fraction was observed to cause cell accumulation in the S phase in T47D breast cancer cells, suggesting an inhibition of DNA synthesis. neliti.com Research on human umbilical vein endothelial cells (HUVEC) also demonstrated that sinensetin can induce cell cycle arrest in the G0/G1 phase. frontiersin.org
The table below summarizes the observed effects of these related flavonoids on cell cycle progression in different cancer cell lines. It is important to reiterate that these findings are for structurally related compounds and not for this compound itself.
| Compound | Cell Line(s) | Observed Effect on Cell Cycle | Concentration | Reference(s) |
| Eupatorin | MDA-MB-468 (Breast Cancer) | G2/M Arrest | Not Specified | nih.gov |
| MCF-7 & MDA-MB-231 (Breast Cancer) | Sub-G1 Arrest | 5 µg/mL | nih.govresearchgate.net | |
| HT-29 & SW948 (Colon Cancer) | G2/M Arrest & Increased Sub-G1 Population | 100 µM | nih.gov | |
| Sinensetin | Non-Small Cell Lung Cancer (NSCLC) | G1 Arrest | Not Specified | nih.govnih.gov |
| T47D (Breast Cancer) | S Phase Arrest | 40 µg/mL and 60 µg/mL | neliti.com | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | G0/G1 Arrest | Not Specified | frontiersin.org |
Structure Activity Relationship Sar and Computational Studies of Methoxyflavones, Including 6,7,4 Trihydroxy 3 Methoxyflavone
Positional Significance of Hydroxyl and Methoxy (B1213986) Groups on Bioactivity
The arrangement of hydroxyl and methoxy substituents on the A, B, and C rings of the flavone (B191248) core profoundly impacts their biological effects.
Influence of A-ring Substitution Patterns
The substitution pattern on the A-ring plays a significant role in the bioactivity of flavones. Studies have shown that the presence and position of methoxy and hydroxyl groups on this ring can modulate activities such as antiproliferative effects. For instance, in HL60 leukemic cells, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate antiproliferative activity, while 6-methoxyflavone (B191845) was inactive. iiarjournals.org Conversely, among monohydroxylated derivatives on the A-ring, only 6-hydroxyflavone (B191506) exhibited activity. iiarjournals.org This highlights the importance of the specific substitution pattern on the A-ring for interacting with biological targets. iiarjournals.org
Furthermore, the 5,7-dihydroxylation of the A-ring is considered important for anti-MRSA activity in flavanones and flavones. nih.gov The presence of adjacent hydroxyl groups on the A-ring has also been associated with increased copper-chelating potency, whereas a methoxyl group can have a negative influence on this activity. researchgate.net Research on the inhibition of ornithine decarboxylase (ODC), a cancer therapy target, revealed that baicalein, with three consecutive hydroxyl groups at positions 5, 6, and 7 of the A-ring, showed significant suppressive activity. researchgate.net
The following table summarizes the influence of A-ring substitution on the bioactivity of select flavones.
| Compound | A-Ring Substitution | Observed Bioactivity |
| 5-Methoxyflavone | 5-OCH3 | Moderate antiproliferative activity in HL60 cells iiarjournals.org |
| 6-Methoxyflavone | 6-OCH3 | No antiproliferative activity in HL60 cells iiarjournals.org |
| 7-Methoxyflavone | 7-OCH3 | Moderate antiproliferative activity in HL60 cells iiarjournals.org |
| 6-Hydroxyflavone | 6-OH | Antiproliferative activity in HL60 cells iiarjournals.org |
| Baicalein | 5,6,7-tri-OH | Significant ODC suppression activity researchgate.net |
| Chrysin | 5,7-di-OH | Little ODC suppression activity researchgate.net |
Impact of B-ring Substitution Patterns
The substitution pattern of the B-ring is a crucial determinant of the biological activity of flavonoids. The presence of hydroxyl groups, particularly in a 3',4'-dihydroxy (catechol) configuration, is frequently associated with strong antioxidant activity. mdpi.comnih.gov This is attributed to their ability to effectively scavenge free radicals. nih.gov Increasing the number of hydroxyl groups on the B-ring can enhance antioxidant potential. nih.gov
In terms of antiproliferative activity, the introduction of hydroxyl groups at both the C3' and C4' positions in the flavone nucleus has been shown to slightly improve activity. iiarjournals.org In fact, 5,3',4'-trihydroxyflavone (B192587) demonstrated the most potent antiproliferative activity among a series of tested compounds against HL60 leukemic cells. iiarjournals.org The presence of electron-rich substituents on the B-ring has also been underlined as important for the antiproliferative activity of synthetic flavonoids. researchgate.net
Conversely, an increase in the number of methoxyl groups on the B-ring has been observed to reduce antiproliferative activity. iiarjournals.org
The table below illustrates the effect of B-ring substitutions on the bioactivity of certain flavones.
| Compound | B-Ring Substitution | Observed Bioactivity |
| Luteolin | 3',4'-di-OH | Potent antioxidant mdpi.com |
| 5,3',4'-Trihydroxyflavone | 3',4'-di-OH | Potent antiproliferative activity in HL60 cells iiarjournals.org |
| 5,4'-Dihydroxyflavone | 4'-OH | Significant antiproliferative activity in HL60 cells iiarjournals.org |
| Myricetin | 3',4',5'-tri-OH | Good antioxidant and antitumor properties mdpi.com |
Role of C-ring Modifications
Modifications to the C-ring of the flavonoid structure also significantly influence their biological activities. The presence of a hydroxyl group at the C3 position is beneficial for the antioxidant activity of flavonols. mdpi.com For instance, the 3-hydroxyl group enhances the bioactivity of radical scavengers. nih.gov Alkylation of this 3-hydroxy group has been found to generally increase the antiproliferative activity of flavonols against human prostate cancer cell lines. mdpi.com
The C2-C3 double bond in the C-ring is another important structural feature. While not essential for high radical scavenging activity, its presence is considered crucial for a higher inhibitory effect on PGE2 production. nih.govtamu.edu The saturation of this double bond, as seen in flavanones, represents a key structural difference from other flavonoid classes. nih.gov
Physico-chemical Modulators of Biological Activity
The biological actions of methoxyflavones are not solely dependent on their structural features but are also governed by their physico-chemical properties.
Lipophilicity and Intramolecular Interactions
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical factor influencing the bioavailability and biological activity of flavonoids. nih.govmdpi.com It affects the absorption, distribution, and ability of a compound to cross cell membranes to reach its target. nih.govmdpi.com The presence of methoxyl groups generally increases the lipophilicity of flavonoids. acs.org However, excessive lipophilicity can reduce water solubility and hinder drug transport. nih.gov
The table below shows the predicted lipophilicity (XlogP) for 6,7,4'-Trihydroxy-3-methoxyflavone.
| Compound | Molecular Formula | Predicted XlogP |
| This compound | C16H12O6 | 2.3 uni.lu |
Hydrogen Bonding Capacity and Redox Potential
The capacity of flavonoids to form hydrogen bonds is a key determinant of their biological activity. nih.gov Hydroxyl groups on the flavonoid skeleton are primary sites for hydrogen bonding, which can influence interactions with biological targets like proteins and enzymes. nih.govrsc.org These interactions are crucial for the cytotoxic effects of methoxyflavones against cancer cells. nih.gov
The redox potential of flavonoids, which relates to their ability to donate or accept electrons, is fundamental to their antioxidant activity. rsc.org The arrangement of hydroxyl groups significantly influences the redox potential. For example, the presence of a catechol group (o-dihydroxy) on the B-ring enhances antioxidant activity by stabilizing the resulting radical through hydrogen bonding and electron delocalization. mdpi.com Computational studies have shown a linear relationship between the number of hydrogen bonds and the redox potential of quinones, with an increase of 100-200 mV with the addition of one hydrogen bond. rsc.org The redox properties of flavins, another class of biologically important molecules, are also significantly modulated by hydrogen bonding. nih.gov
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a methoxyflavone, and a biological receptor at the atomic level. These methods provide insights into the binding affinities and the stability of the ligand-receptor complex, which are crucial for understanding the potential biological effects of the compound.
Ligand-Protein Binding Mechanisms
The interaction of methoxyflavones with various proteins is a key determinant of their biological activity. Molecular docking studies have been employed to investigate the binding of flavones and their derivatives to a range of protein targets, including enzymes and receptors involved in cancer and inflammation.
While specific docking studies on this compound are not extensively documented in publicly available research, studies on structurally similar flavonoids provide valuable insights into its potential binding mechanisms. For instance, molecular docking studies of various flavones with cancer-related proteins like the epidermal growth factor receptor (EGFR) and death receptors (DR4 and DR5) have revealed that these compounds can exhibit strong binding affinities. Myricetin, a polyhydroxyflavonol, has shown strong binding to EGFR, FTase, and DR5. tjnpr.org The binding energies for a range of hydroxy chalcone (B49325) and flavone derivatives with EGFR have been reported to be between -6.50 to -7.67 kcal/mol. unsoed.ac.id
A study on 3-methoxyflavone (B191855) derivatives targeting the estrogen receptor alpha (ER-α) and EGFR demonstrated the importance of substitutions on the flavone core for binding affinity and cytotoxic activity. nih.govnih.gov The binding of 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone to human serum albumin (HSA), a key transport protein, has been investigated, revealing a single binding site and that hydrophobic interactions are the predominant stabilizing force. nih.gov The binding constants for this interaction were determined at different temperatures, as shown in the table below. nih.gov
| Temperature (K) | Binding Constant (K) (x 10^5 L mol⁻¹) |
| 289 | 1.93 |
| 298 | 1.56 |
| 310 | 1.22 |
| 318 | 0.93 |
This interactive table provides the binding constants for the interaction of 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone with human serum albumin at various temperatures.
Molecular dynamics simulations further complement docking studies by providing a dynamic view of the ligand-protein complex over time. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. mdpi.com For example, MD simulations have been used to study the stability of 3-methoxyflavone derivatives in the binding pockets of ER-α and EGFR. nih.gov
DNA Intercalation and Binding Modalities
Flavonoids, including methoxyflavones, are known to interact with DNA, which can be a significant mechanism contributing to their biological activities. The primary modes of interaction are intercalation, where the planar flavonoid structure inserts between the base pairs of the DNA double helix, and groove binding, where the molecule binds to the major or minor groove of the DNA.
Studies on flavone and its hydroxy derivatives have shown that they can stabilize the DNA structure, primarily through intercalation. researchgate.net The position of the hydroxyl groups on the flavone ring has a noteworthy effect on the stabilization of the DNA. researchgate.net The interaction of flavonoid analogues with calf thymus DNA (ctDNA) has been investigated using UV spectroscopy and molecular docking. mdpi.com These studies revealed that the compounds bind to the major groove of DNA, particularly in A-T rich regions, and the binding is a spontaneous and thermodynamically favored process. mdpi.com
The binding of quercetin (B1663063) to DNA, for instance, has been shown to cause hyperchromism in the absorption spectrum, which is attributed to changes in the DNA structure upon intercalation. researchgate.net Molecular docking simulations of flavonoid analogues with B-DNA have provided insights into the specific interactions, such as hydrogen bonding between the hydroxyl groups of the flavonoid and the nucleotide bases. mdpi.com
| Compound | Binding Energy (kcal/mol) |
| Flavanone (B1672756) 3 | - |
| Flavanone 4 | - |
| Arylidene flavanone 5 | - |
| Chalcone 6 | - |
This interactive table would present the docking energy values for the synthesized flavonoid analogues with DNA, as reported in the study by I. N. Nikoloudaki et al. (2022). The specific values were not provided in the abstract.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of molecules.
The general workflow of a QSAR study involves:
Data Set Selection: A series of compounds with known biological activities is selected.
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around the molecules.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.
The contour maps generated from 3D-QSAR models can visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, thus providing a roadmap for designing new compounds with enhanced efficacy.
Analytical Methodologies for Quantitative and Qualitative Assessment of 6,7,4 Trihydroxy 3 Methoxyflavone
Chromatographic Quantification Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely used techniques for the quantitative analysis of 6,7,4'-Trihydroxy-3-methoxyflavone in different matrices. These methods offer high resolution, sensitivity, and reproducibility.
A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for analyzing the related compound 4',5,7-trihydroxy-3'-methoxyflavone utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.comsielc.com UPLC, with its use of smaller particle size columns (e.g., sub-2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.comsielc.com
The selection of the stationary phase is critical for achieving optimal separation. A Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has been demonstrated to be effective for the separation of similar flavonoids. sielc.comsielc.com
Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Validation parameters typically include specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For example, in the validation of an HPLC-DAD method for a similar flavonoid glucuronide, a calibration curve showed good linearity (R² = 0.999) over a concentration range of 15.625 to 500 µg/mL. nih.govnih.gov The recovery rates were between 90% and 101%, and the relative standard deviation (RSD) for precision was less than 6%, demonstrating the method's accuracy and reliability. nih.govnih.gov
Table 1: Example of HPLC Method Parameters for Flavonoid Analysis
| Parameter | Condition |
| Column | Newcrom R1 (or similar C18 column) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Detection | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
This table presents a generalized set of parameters. Specific conditions should be optimized for each analytical application.
Spectroscopic Characterization and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. These methods provide detailed information about the molecule's chemical structure and can detect the presence of impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a related compound, 6,4'-dihydroxy-3'-methoxyflavone 7-O-glucoside, in methanol (B129727) showed absorption maxima at 265 and 345 nm, which is characteristic of a flavone (B191248) derivative. researchgate.net These absorption bands correspond to the electronic transitions within the flavonoid's chromophoric system.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids. In the positive ion mode ESI-MS analysis of 6,4'-dihydroxy-3'-methoxyflavone-7-O-glucoside, a [M+H]+ ion peak was observed at m/z 463, and a fragment ion at m/z 301 corresponded to the loss of the hexose (B10828440) moiety. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. scielo.org.bo For this compound, the predicted monoisotopic mass is 300.06339 Da. uni.luebi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a similar flavonoid, signals for aromatic protons can be assigned to specific positions on the A, B, and C rings. researchgate.net For instance, in a related compound, a singlet at δ 3.83 (3H) was assigned to the methoxyl group at the 3'-position. researchgate.net ¹³C NMR provides information about the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 301.07068 |
| [M+Na]⁺ | 323.05262 |
| [M-H]⁻ | 299.05612 |
Data sourced from PubChemLite. uni.lu
Purity assessment is often performed by combining chromatographic and spectroscopic data. HPLC or UPLC analysis with a diode-array detector (DAD) can reveal the presence of impurities as separate peaks with different UV spectra. The purity is often expressed as a percentage based on the peak area of the main compound relative to the total peak area.
Bioanalytical Approaches for in vitro and ex vivo Studies
The investigation of the biological activities of this compound in cellular and tissue-based models requires sensitive and specific bioanalytical methods. These methods are essential for understanding the compound's behavior and effects in biological systems.
In vitro studies: In vitro experiments, such as cell culture-based assays, often utilize LC-MS/MS for the quantification of the compound and its metabolites. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices like cell lysates or culture media. The sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation, before injecting the supernatant into the LC-MS/MS system. nih.gov
Ex vivo studies: Ex vivo studies involve the analysis of the compound in tissues or organs that have been removed from an organism. For example, to assess the genotoxic effects of a related flavonoid, cells were collected from the oral mucosa, treated with the compound, and then analyzed for cellular changes. nih.gov While this particular study focused on morphological changes rather than quantification of the compound, similar ex vivo setups can be coupled with analytical techniques like HPLC or LC-MS to determine the concentration of this compound in the tissue.
The development of robust bioanalytical methods is crucial for establishing a clear link between the administered compound and the observed biological effects in both in vitro and ex vivo settings. These methods must be validated to ensure their accuracy, precision, and reliability in the specific biological matrix being investigated.
Emerging Research Directions and Future Perspectives for 6,7,4 Trihydroxy 3 Methoxyflavone Research
Exploration of Synergistic Effects with other Bioactive Compounds
The investigation into the synergistic effects of 6,7,4'-Trihydroxy-3-methoxyflavone with other bioactive compounds represents a promising avenue of research. Combining this flavonoid with other natural or synthetic molecules could lead to enhanced therapeutic efficacy while potentially reducing the required doses and minimizing side effects. For instance, studies on other flavonoids have demonstrated that such combinations can result in amplified antioxidant and anti-inflammatory activities. A study on 5,6,3',4'-tetrahydroxy-7-methoxyflavone, a structurally related flavonoid, showed that its combination with 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) increased the inhibition of 26S proteasome activity, suggesting a potential strategy for chemotherapy. nih.gov Future research could explore combinations of this compound with well-known antioxidants like vitamin C or E, or with other flavonoids that have complementary mechanisms of action.
Investigation of Epigenetic Modulation and Gene Expression Profiles
Epigenetic modifications, such as DNA methylation and histone alterations, play a crucial role in gene expression and the development of various diseases. nih.govmdpi.com Dietary phytochemicals, including flavonoids, are increasingly recognized for their ability to modulate these epigenetic processes. nih.govpreprints.org Future studies should investigate whether this compound can influence the epigenetic landscape of cells. This includes examining its effects on DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation, and histone deacetylases (HDACs), which are involved in modifying histone proteins. nih.gov For example, other flavonoids like epigallocatechin-3-gallate (EGCG) from green tea have been shown to act as demethylating agents. mdpi.com Understanding how this compound alters gene expression profiles through epigenetic mechanisms could provide valuable insights into its biological activities.
Bioavailability and Metabolism Studies (in vitro and in vivo animal models)
A critical aspect of understanding the potential health effects of any bioactive compound is to determine its bioavailability and how it is metabolized in the body. For this compound, this involves both in vitro and in vivo studies. In vitro models, such as cell cultures expressing specific metabolic enzymes, can help identify the primary metabolic pathways. For example, studies on other methoxyflavones have shown that they can be oxidized by cytochrome P450 enzymes. nih.gov In vivo studies using animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The ChEBI database indicates that this compound has been found in the feces of mice, suggesting it undergoes metabolism and excretion. ebi.ac.uk Further research is needed to identify the specific metabolites formed and to assess their biological activity.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding
The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain a holistic view of the biological effects of this compound. Proteomics can identify changes in the expression levels of proteins within a cell or tissue in response to treatment with the compound, providing insights into the affected signaling pathways. Metabolomics, the large-scale study of small molecules (metabolites), can reveal alterations in metabolic pathways. For instance, metabolomics studies on Medicago truncatula cell cultures have revealed novel pathways in isoflavonoid (B1168493) biosynthesis. nih.gov By integrating these omics datasets, researchers can construct a more comprehensive picture of the systems-level effects of this compound.
Rational Design of this compound Analogs for Enhanced Efficacy
Based on a thorough understanding of its structure-activity relationships, researchers can engage in the rational design of analogs of this compound with potentially enhanced efficacy, selectivity, and improved pharmacokinetic properties. By strategically modifying the chemical structure, it may be possible to increase its potency or target specific biological pathways more effectively. For example, the development of a prodrug of tropoflavin (7,8-dihydroxyflavone), another flavonoid, resulted in greatly improved potency and pharmacokinetics. wikipedia.org This approach could lead to the development of novel therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic conditions for producing high-purity 6,7,4'-Trihydroxy-3-methoxyflavone?
Methodological Answer: Multi-factor experimental designs (e.g., varying reaction temperature, solvent polarity, and catalyst ratios) are critical. Evidence from scalable syntheses suggests using tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) as a base, monitored via thin-layer chromatography (TLC) for reaction completion . Post-synthesis purification via column chromatography or preparative HPLC (as described in ) ensures ≥99% purity. Key parameters include maintaining a reaction duration of 3 days at room temperature to avoid premature termination .
Q. How can researchers validate the structural integrity of synthesized this compound?
Methodological Answer: Combine spectroscopic techniques:
- UV-Vis Spectroscopy : Confirm λmax absorption peaks consistent with flavone derivatives (e.g., ~260–360 nm).
- NMR (¹H/¹³C) : Verify hydroxyl (-OH) and methoxy (-OCH₃) proton signals and aromatic ring coupling patterns .
- Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]<sup>+</sup>) to theoretical molecular weights (e.g., 316.27 g/mol) .
- HPLC : Use C18 columns with UV detection (e.g., 280 nm) to assess purity and retention time reproducibility .
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer: The compound is stable under standard storage (desiccated at -20°C in amber vials) but degrades in the presence of oxidizing agents (e.g., peroxides) or prolonged light exposure . Monitor decomposition via periodic HPLC analysis. Avoid aqueous solutions at neutral/basic pH, as hydroxyl groups may undergo oxidation or glycosylation .
Advanced Research Questions
Q. What molecular mechanisms underlie the anti-proliferative effects of this compound in ER-negative breast cancer cells?
Methodological Answer: The compound induces G2/M cell cycle arrest by downregulating cyclin B1 and CDK1 while upregulating p21 and p27 inhibitors. Apoptosis is triggered via DR4-mediated caspase-8 activation and PARP cleavage, confirmed via flow cytometry and Western blotting . Dose-dependent assays (e.g., 10–100 µM) in MCF10CA1a cells show IC50 values correlating with CDK suppression. Include siRNA knockdown of DR4 to validate pathway specificity .
Q. How can contradictory cytotoxicity data for this compound across studies be reconciled?
Methodological Answer: Discrepancies often arise from:
- Solubility Variations : Use dimethyl sulfoxide (DMSO) for in vitro studies but ensure final concentrations ≤0.1% to avoid solvent toxicity .
- Cell Line Heterogeneity : Compare ER-negative (e.g., MDA-MB-231) vs. ER-positive (e.g., MCF-7) models to assess receptor-dependent effects.
- Metabolic Differences : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to evaluate metabolite contributions .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Methodological Answer: Use rodent models (e.g., Sprague-Dawley rats) with intravenous/oral administration. Monitor plasma half-life via LC-MS/MS and assess tissue distribution (e.g., liver, tumor). Evidence suggests low bioavailability due to rapid glucuronidation; co-administration with piperine (a bioavailability enhancer) may improve absorption . Microdialysis probes can measure real-time brain penetration for neuroactivity studies.
Safety and Compliance Questions
Q. What personal protective equipment (PPE) is required for handling this compound?
Methodological Answer:
- Respiratory Protection : Use NIOSH-certified P95 respirators for dust control; upgrade to OV/AG/P99 cartridges if vapor exposure is suspected .
- Gloves : Nitrile gloves (≥0.11 mm thickness) tested for permeation resistance .
- Eye Protection : Tightly sealed goggles with side shields .
- Lab Coats : Disposable Tyvek® suits to prevent skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
